Home > Products > Screening Compounds P21698 > 5,10-Dideazatetrahydrofolic acid
5,10-Dideazatetrahydrofolic acid - 95693-76-8

5,10-Dideazatetrahydrofolic acid

Catalog Number: EVT-273522
CAS Number: 95693-76-8
Molecular Formula: C21H25N5O6
Molecular Weight: 443.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lometrexol is a folic acid antagonist.
Overview

5,10-Dideazatetrahydrofolic acid is a synthetic compound that serves as an antifolate agent, primarily used in cancer therapy. It is a structural analog of folic acid, designed to inhibit enzymes involved in folate metabolism. This compound has garnered attention due to its potential in treating various malignancies by interfering with nucleic acid synthesis.

Source

5,10-Dideazatetrahydrofolic acid was first synthesized in the late 1980s and has been studied extensively for its biological activity and therapeutic potential. The compound is derived from modifications of tetrahydrofolate structures, specifically through the removal of two nitrogen atoms from the pteridine ring system of folic acid.

Classification

This compound falls under the classification of antifolates, which are known for their role as inhibitors of dihydrofolate reductase and other enzymes in the folate metabolic pathway. It is also categorized as a chemotherapeutic agent due to its application in oncology.

Synthesis Analysis

Methods

The synthesis of 5,10-dideazatetrahydrofolic acid involves several key steps:

  1. Starting Materials: The process typically begins with 2,4-diaminopyrido[2,3-d]pyrimidine-6-carboxaldehyde.
  2. Wittig Condensation: This reaction is used to form the 9,10-ethenyl precursors by reacting with phosphoranes.
  3. Hydrogenation: The double bond in the precursor is reduced using palladium on carbon under ambient conditions.
  4. Ester Hydrolysis: This step converts esters to acids, facilitating further transformations.
  5. Coupling Reactions: The final product is synthesized by coupling with dimethyl L-glutamate using mixed-anhydride methods.

Technical details reveal that various conditions such as temperature and solvent choice significantly affect yield and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 5,10-dideazatetrahydrofolic acid can be represented as follows:

  • Chemical Formula: C13_{13}H15_{15}N7_{7}O4_{4}
  • Molecular Weight: Approximately 305.31 g/mol

The structure features a pteridine ring system that lacks two nitrogen atoms compared to folic acid, which alters its binding affinity and biological activity.

Data

Crystallographic studies and spectroscopic analysis (NMR, IR) have been employed to confirm the structural integrity and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions

5,10-Dideazatetrahydrofolic acid undergoes several significant chemical reactions:

  1. Inhibition of Dihydrofolate Reductase: This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis.
  2. Glycinamide Ribonucleotide Transformylase Inhibition: This reaction is crucial for purine biosynthesis; inhibition leads to reduced cell proliferation .
  3. Cell Cycle Arrest: The compound has been shown to block cells in the S-phase of the cell cycle, inhibiting DNA synthesis .

These reactions highlight its mechanism as an antitumor agent.

Mechanism of Action

Process

The mechanism by which 5,10-dideazatetrahydrofolic acid exerts its effects involves:

  1. Enzyme Inhibition: By mimicking folate structures, it competitively inhibits key enzymes in the folate pathway.
  2. Cell Cycle Interference: The compound disrupts normal cell cycle progression by blocking DNA synthesis during replication phases.
  3. Modulation by Folates: Its cytotoxicity can be influenced by external folate levels; lower concentrations enhance its effectiveness .

Data

Studies indicate that the cytotoxicity of this compound varies significantly with different concentrations of folate present in the medium .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable solubility depending on pH levels.

Relevant data regarding its stability and solubility profiles are essential for formulation development in therapeutic applications .

Applications

Scientific Uses

5,10-Dideazatetrahydrofolic acid has several notable applications:

  1. Cancer Therapy: Primarily used in clinical settings for treating various cancers due to its ability to inhibit tumor growth.
  2. Research Tool: Employed in biochemical research to study folate metabolism and enzyme inhibition mechanisms.
  3. Drug Development: Serves as a lead compound for developing new antifolate agents with improved efficacy and reduced toxicity profiles.
Synthesis and Structural Optimization of DDATHF Derivatives

Rational Design Strategies for Deaza Modification in Folate Analogs

The design of 5,10-dideazatetrahydrofolic acid (DDATHF) stemmed from systematic efforts to create folate antimetabolites targeting de novo purine biosynthesis. Traditional folate antagonists like methotrexate inhibit dihydrofolate reductase (DHFR), but clinical utility is often limited by resistance mechanisms. The strategic removal of nitrogen atoms at the N5 and N10 positions in the folate scaffold represented a paradigm shift in antifolate design. This deaza modification yields two critical advantages: 1) Elimination of one-carbon transfer capability, redirecting inhibitory activity toward glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in de novo purine synthesis; and 2) Enhanced metabolic stability by preventing enzymatic oxidation at the N5-N10 bridge, a common degradation pathway in reduced folates. Computational analyses later confirmed that the planar pyrido[2,3-b]pyrimidine ring system in DDATHF optimally fits the GARFT active site, with the 5,10-nitrogen removal minimizing electrostatic repulsion while maintaining hydrogen-bonding interactions crucial for high-affinity binding [1] [10].

Synthetic Pathways for 5,10-Dideazatetrahydrofolate Scaffolds

The synthesis of DDATHF has evolved significantly from initial low-yielding routes to efficient convergent strategies. The original Wittig condensation approach (7 steps, low overall yield) utilized 2-acetamido-6-formyl-4(3H)-pyrido[2,3-b]pyrimidone and [P-(N-[1,3-bis(ethoxycarbonyl)propan-1-yl]aminocarbonyl)]phenylmethyl]-triphenylphosphonium bromide. The key condensation occurred in 1-methyl-2-pyrrolidone with sodium hydride promotion, followed by catalytic reduction, base hydrolysis, and acid precipitation [1] [9]. Optimization efforts achieved dramatic improvements:

  • Palladium-Catalyzed Coupling: A convergent synthesis employing palladium(0)-catalyzed coupling between 6-chloro-2,4-diaminopyrido[2,3-d]pyrimidine and ethyl 4-(ethoxycarbonyl)benzoate, followed by reduction and glutamate coupling, improved modularity [3].
  • Diels-Alder Approach: Utilizing 6-azapterins as dienophiles in cycloaddition reactions provided efficient access to the tetrahydropyrido[2,3-b]pyrazine core [3].
  • Vinyl Benzoate Route: The highest yielding synthesis (48% overall) employed 4-vinylbenzoic acid and bromomalondialdehyde as key precursors, significantly streamlining production [3].

Table 1: Evolution of DDATHF Synthetic Methods

Synthetic StrategyKey StepsOverall YieldKey Advantages
Wittig Condensation [1] [9]Sodium hydride-promoted Wittig, catalytic reduction, hydrolysisLow (~5-10%)First validated route, establishes structure
Palladium-Catalyzed Coupling [3]Pd(0) coupling, hydrogenation, glutamate conjugationModerate (~25%)Improved convergence, modular for analogs
Vinyl Benzoate/Bromomalondialdehyde [3]Direct coupling, cyclization, reductionHigh (48%)Shortest route, highest yield, cost-effective

Stereochemical Considerations in DDATHF Analog Synthesis

The C6 position in the tetrahydropyrido ring system of DDATHF analogs introduces a critical chiral center influencing biological activity. Early syntheses produced racemic mixtures, but subsequent studies revealed the 6R diastereomer (lometrexol) exhibits superior inhibitory potency against GARFT compared to the 6S isomer. This enantioselectivity arises from the differential binding conformation within the GARFT active site, where the 6R configuration optimally positions the molecule for interaction with catalytic residues [3] [10]. Asymmetric synthesis techniques became essential:

  • Lipase-Catalyzed Resolution: Kinetic resolution using lipases (e.g., Pseudomonas fluorescens lipase) selectively hydrolyzed or acylated ester precursors of the desired enantiomer.
  • Chiral Auxiliary Approaches: Incorporation of chiral auxiliaries (e.g., Evans oxazolidinones) during construction of the glutaryl side chain precursor enabled diastereoselective reduction or alkylation at C6.
  • Enantioselective Hydrogenation: Catalytic hydrogenation of dehydro precursors using chiral Rh or Ru catalysts (e.g., DuPhos, BINAP complexes) provided direct access to enantiomerically enriched 6-substituted derivatives [10].

Properties

CAS Number

95693-76-8

Product Name

5,10-Dideazatetrahydrofolic acid

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1

InChI Key

ZUQBAQVRAURMCL-CVRLYYSRSA-N

SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Lometrexol; DDATHF; DATHF;

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.